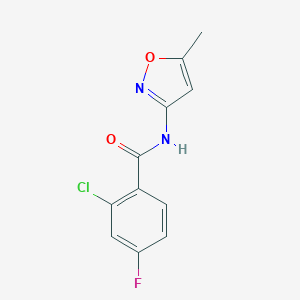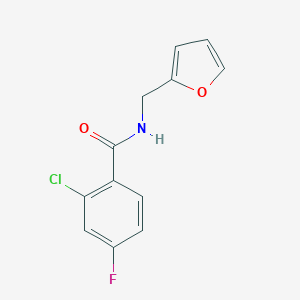![molecular formula C16H14F3NO4S B263097 Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. TFB is a sulfonamide-based molecule that has been synthesized through various methods.
Wirkmechanismus
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate inhibits the activity of CA IX by binding to its active site. CA IX is an enzyme that is involved in the regulation of pH in cells. Cancer cells overexpress CA IX to maintain an acidic pH, which promotes their growth and survival. This compound inhibits the activity of CA IX, which leads to a decrease in the pH of cancer cells and a reduction in their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CA IX, this compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CA XII and CA XIV. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale experiments. However, this compound has some limitations as well. It is a highly reactive compound that can react with other molecules in the cell, which can complicate its use in certain experiments. It is also relatively expensive compared to other compounds that are used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One direction is to further investigate its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, but more studies are needed to determine its efficacy in vivo and its potential side effects. Another direction is to investigate its potential applications in other diseases, such as Alzheimer's disease and osteoporosis. Finally, there is a need to develop more potent and selective inhibitors of CA IX and other carbonic anhydrase isoforms, which could lead to the development of more effective therapies for cancer and other diseases.
Synthesemethoden
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be synthesized through various methods, but the most commonly used method is the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethyl 3-aminobenzoate in the presence of a base. This reaction produces this compound as a white solid with a high yield. Other methods of synthesis include the reaction of 3-(trifluoromethyl)benzenesulfonamide with ethyl 3-bromobenzoate or the reaction of 3-(trifluoromethyl)benzenesulfonamide with ethyl benzoate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, osteoporosis, and other diseases.
Eigenschaften
Molekularformel |
C16H14F3NO4S |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14F3NO4S/c1-2-24-15(21)11-5-3-7-13(9-11)20-25(22,23)14-8-4-6-12(10-14)16(17,18)19/h3-10,20H,2H2,1H3 |
InChI-Schlüssel |
LUHNWYDIONGTDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)